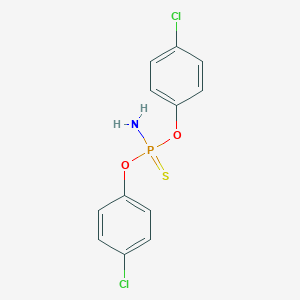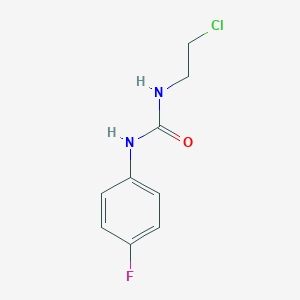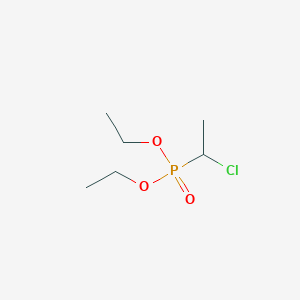
1-(1-Chloroethyl-ethoxyphosphoryl)oxyethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Chloroethyl-ethoxyphosphoryl)oxyethane, commonly known as S-2, is a chemical compound that has been widely studied for its potential use as a chemical warfare agent. The compound is a colorless liquid that is highly toxic and can cause severe damage to the human body. In recent years, research has focused on the synthesis and scientific research applications of S-2, as well as its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for further study.
Mecanismo De Acción
S-2 acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the body. This leads to an accumulation of acetylcholine, which can cause a range of physiological effects, including muscle weakness, respiratory distress, and seizures.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of S-2 are similar to those of other organophosphate compounds. S-2 can cause a range of symptoms, including muscle weakness, respiratory distress, and seizures. In severe cases, S-2 exposure can lead to death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-2 has several advantages for use in lab experiments. For example, it is highly toxic and can be used to study the effects of organophosphate compounds on the human body. However, S-2 also has several limitations. For example, it is difficult to handle and requires specialized equipment and training to use safely.
Direcciones Futuras
There are several future directions for the study of S-2. One area of research could focus on the development of new treatments for S-2 exposure. Another area of research could focus on the development of new methods for synthesizing and purifying S-2. Finally, future research could focus on the use of S-2 as a tool for studying the effects of organophosphate compounds on the human body.
Métodos De Síntesis
The synthesis of S-2 involves the reaction of 2-chloroethyl ethyl ether with phosphorus trichloride, followed by the addition of ethanol to the resulting product. This reaction produces S-2, which can then be purified through distillation or other methods.
Aplicaciones Científicas De Investigación
S-2 has been studied for its potential use as a chemical warfare agent, as well as its use in scientific research. In particular, S-2 has been used in studies of the effects of organophosphate compounds on the human body. These studies have focused on the biochemical and physiological effects of S-2, as well as its mechanism of action.
Propiedades
Número CAS |
10419-78-0 |
|---|---|
Nombre del producto |
1-(1-Chloroethyl-ethoxyphosphoryl)oxyethane |
Fórmula molecular |
C6H14ClO3P |
Peso molecular |
200.6 g/mol |
Nombre IUPAC |
1-chloro-1-diethoxyphosphorylethane |
InChI |
InChI=1S/C6H14ClO3P/c1-4-9-11(8,6(3)7)10-5-2/h6H,4-5H2,1-3H3 |
Clave InChI |
HNKWDFZLWKGOGI-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(C(C)Cl)OCC |
SMILES canónico |
CCOP(=O)(C(C)Cl)OCC |
Sinónimos |
(1-Chloroethyl)phosphonic acid diethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



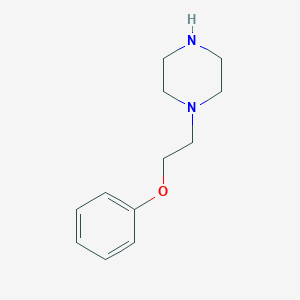
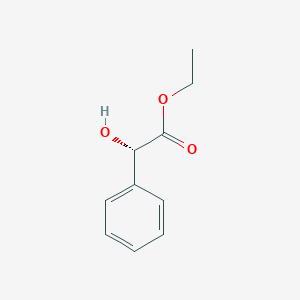
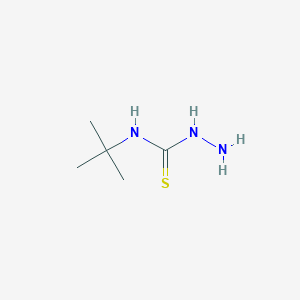
![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid](/img/structure/B87676.png)
![Benzothiazolium, 2-[2-[(3-ethyl-5-methoxy-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-5-methoxy-3-(3-sulfopropyl)-, inner salt](/img/structure/B87679.png)
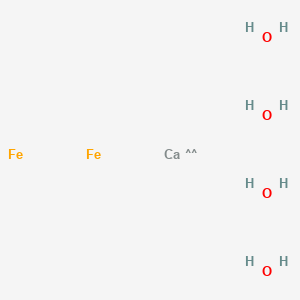
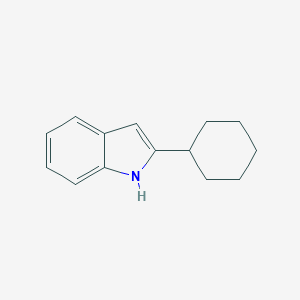
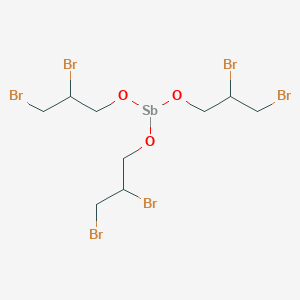
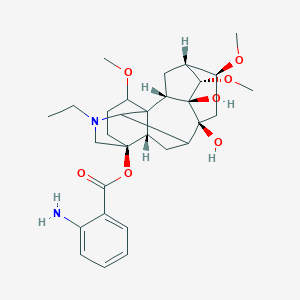
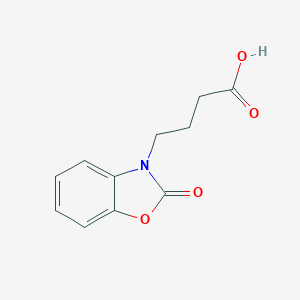
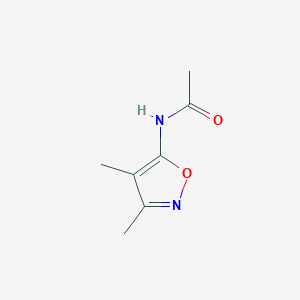
silane](/img/structure/B87712.png)
